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Compound of Interest

Compound Name: 2-Isopropylmalic acid

Cat. No.: B1196257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of

2-isopropylmalic acid, a key step in the biosynthesis of the essential amino acid leucine,

catalyzed by the enzyme 2-isopropylmalate synthase (IPMS). This document details the

enzyme's kinetics, optimal reaction conditions, and regulatory mechanisms. Furthermore, it

offers detailed experimental protocols for enzyme purification and activity assays, and

visualizes key pathways and workflows to support research and development in areas targeting

this crucial enzyme.

Introduction
2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (EC 2.3.3.13),

is a crucial enzyme that catalyzes the first committed step in the leucine biosynthetic pathway.

[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making

IPMS an attractive target for the development of novel antimicrobial agents and herbicides.[1]

The enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate to form 2-

isopropylmalate.[1] IPMS is an allosteric enzyme, primarily regulated by feedback inhibition

from the end-product of the pathway, L-leucine.[3][4] Understanding the intricacies of IPMS

function is paramount for harnessing its potential in various biotechnological and

pharmaceutical applications.
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2-Isopropylmalate synthase catalyzes the following chemical reaction:

acetyl-CoA + 3-methyl-2-oxobutanoate (α-ketoisovalerate) + H₂O ⇌ (2S)-2-isopropylmalate +

CoA[5]

Structurally, IPMS is typically a dimeric enzyme, with each monomer consisting of two major

domains: an N-terminal catalytic domain with a TIM barrel conformation and a C-terminal

regulatory domain.[1] These two domains are connected by a flexible hinge region. The binding

of the allosteric inhibitor, L-leucine, to the C-terminal regulatory domain induces a

conformational change that inhibits the catalytic activity of the N-terminal domain.[3][6]

Quantitative Data on 2-Isopropylmalate Synthase
The kinetic properties of 2-isopropylmalate synthase have been characterized in a variety of

organisms. The following table summarizes key quantitative data, including Michaelis constants

(Km) for the substrates acetyl-CoA and α-ketoisovalerate, the turnover number (kcat), maximal

velocity (Vmax), and the inhibition constant (Ki) for the allosteric inhibitor L-leucine.
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Note: '-' indicates data not available in the cited sources.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC247535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC247535/
https://www.uniprot.org/uniprotkb/Q9C550/entry
https://www.uniprot.org/uniprotkb/Q9C550/entry
https://en.wikipedia.org/wiki/2-isopropylmalate_synthase
https://en.wikipedia.org/wiki/2-isopropylmalate_synthase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Purification of Recombinant 2-Isopropylmalate Synthase
This protocol describes a general method for the purification of His-tagged 2-isopropylmalate

synthase expressed in E. coli.

Materials:

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Ni-NTA Agarose resin

Lysozyme

DNase I

Procedure:

Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant IPMS in ice-cold

Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30

minutes. Sonicate the lysate on ice to further disrupt the cells and reduce viscosity. Add

DNase I to the lysate. Centrifuge the lysate at high speed to pellet the cell debris.

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA agarose

column.

Washing: Wash the column with several column volumes of Wash Buffer to remove non-

specifically bound proteins.

Elution: Elute the His-tagged IPMS from the column using Elution Buffer.

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer

(e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting

column.
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Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Activity Assay of 2-Isopropylmalate Synthase
The activity of 2-isopropylmalate synthase is commonly measured by detecting the release of

Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's

reagent. The reaction of DTNB with the free sulfhydryl group of CoA produces a yellow-colored

product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412

nm.[9][10][11]

Materials:

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

DTNB Solution: 10 mM DTNB in Reaction Buffer

Acetyl-CoA solution (e.g., 10 mM)

α-Ketoisovalerate solution (e.g., 10 mM)

Purified 2-isopropylmalate synthase

Procedure:

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture

containing Reaction Buffer, DTNB solution, acetyl-CoA, and α-ketoisovalerate at their

desired final concentrations.

Initiate Reaction: Start the reaction by adding a known amount of purified 2-isopropylmalate

synthase to the reaction mixture.

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance

at 412 nm over time using a spectrophotometer.

Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion

of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150

M⁻¹cm⁻¹ at pH 8.0).[9]
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Visualizations
Leucine Biosynthesis and Feedback Regulation
The synthesis of leucine is tightly regulated through a feedback inhibition mechanism where

the final product, leucine, allosterically inhibits the activity of the first enzyme in the pathway, 2-

isopropylmalate synthase.
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Caption: Leucine biosynthesis pathway showcasing feedback inhibition of 2-isopropylmalate

synthase by leucine.

Experimental Workflow for IPMS Characterization
The following diagram outlines a typical experimental workflow for the characterization of 2-

isopropylmalate synthase.
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Caption: A standard workflow for the cloning, expression, purification, and characterization of 2-

isopropylmalate synthase.

Allosteric Regulation of 2-Isopropylmalate Synthase
This diagram illustrates the logical relationship of allosteric inhibition of IPMS by leucine.
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Caption: Allosteric inhibition of IPMS, where leucine binding to the regulatory domain inhibits

the catalytic domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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